molecular formula C18H13F2NO3S B2373703 Ethyl 2-(3,4-difluorobenzamido)benzo[b]thiophene-3-carboxylate CAS No. 1171843-98-3

Ethyl 2-(3,4-difluorobenzamido)benzo[b]thiophene-3-carboxylate

Cat. No.: B2373703
CAS No.: 1171843-98-3
M. Wt: 361.36
InChI Key: JEPXWNLMVFSGKI-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-difluorobenzamido)benzo[b]thiophene-3-carboxylate is a benzo[b]thiophene-based derivative featuring a 3,4-difluorobenzamido substituent at the 2-position and an ethoxycarbonyl group at the 3-position.

Synthetically, this compound is likely prepared via amidation of ethyl 2-aminobenzo[b]thiophene-3-carboxylate with 3,4-difluorobenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane), following methodologies analogous to those reported for related derivatives .

Properties

IUPAC Name

ethyl 2-[(3,4-difluorobenzoyl)amino]-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2NO3S/c1-2-24-18(23)15-11-5-3-4-6-14(11)25-17(15)21-16(22)10-7-8-12(19)13(20)9-10/h3-9H,2H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPXWNLMVFSGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Oxidative Carbonylation

A 2022 study demonstrated the efficacy of PdI₂/KI systems in synthesizing benzo[b]thiophene-3-carboxylates from 2-(methylthio)phenylacetylenes under CO atmosphere. The reaction proceeds via a cascade mechanism involving:

  • S-Cyclization : Formation of the thiophene ring through intramolecular nucleophilic attack.
  • Demethylation : KI-mediated cleavage of the methylthio group.
  • Alkoxycarbonylation : Insertion of CO into the Pd–C bond, followed by esterification with ethanol.

For ethyl ester formation, ethanol serves as both solvent and nucleophile. Typical conditions involve 5 mol% PdI₂, 2.5 equiv KI, 40 atm CO-air (4:1), and 80°C for 24 h, yielding 57–83% of target esters. This method’s advantage lies in its atom economy, though scalability is limited by high-pressure requirements.

Stepwise Synthesis via Carboxylic Acid Intermediates

An alternative route involves synthesizing 5-substituted benzo[b]thiophene-3-carboxylic acids followed by esterification. A 2024 protocol achieved this through:

  • Suzuki-Miyaura Coupling : Reacting ethyl benzo[b]thiophene-3-carboxylate with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole under Pd(dppf)Cl₂ catalysis.
  • Saponification : NaOH-mediated hydrolysis to the carboxylic acid.
  • EDCI/DMAP-Mediated Esterification : Re-esterification with ethanol under mild conditions.

This approach offers flexibility in introducing substituents at the 5-position but requires additional purification steps after each transformation.

The introduction of the 2-(3,4-difluorobenzamido) moiety necessitates careful selection of coupling reagents and protecting group strategies.

Carbodiimide-Mediated Amidation

A 2017 study on tert-butyl carbamates provides a transferable methodology. For ethyl 2-aminobenzo[b]thiophene-3-carboxylate:

  • Activation : 3,4-Difluorobenzoic acid is activated with EDCI/HOBt in DCM.
  • Coupling : Reaction with the free amine at the 2-position of the benzo[b]thiophene core.
  • Deprotection : Acidic removal of tert-butyl groups (if present) with HCl/EtOAc.

Critical parameters include:

  • Molar ratio : 1.2:1 (acid:amine) to minimize dimerization
  • Base : DIPEA (1.5 equiv) for optimal pH control
  • Temperature : Room temperature to prevent epimerization

Yields typically range from 49–86%, depending on steric hindrance.

Integrated Synthetic Pathways

Combining the above methodologies, three viable routes emerge for ethyl 2-(3,4-difluorobenzamido)benzo[b]thiophene-3-carboxylate:

Pathway A: Sequential Carbonylation-Amidation

  • Core formation : PdI₂/KI-mediated carbonylation of 2-(methylthio)phenylacetylene derivatives.
  • Nitration/Reduction : Introduce amine at C2 via HNO₃/H₂SO₄ followed by Fe/HCl reduction.
  • Amidation : EDCI/HOBt coupling with 3,4-difluorobenzoic acid.

Advantages : High yielding carbonylation step (80%).
Limitations : Nitration requires careful regiocontrol.

Pathway B: Pre-functionalized Amine Approach

  • Suzuki Coupling : Install pyrazole or other directing groups at C5.
  • Directed C-H Amidation : Use Pd(OAc)₂ to introduce benzamido group ortho to directing group.
  • Esterification : Ethanol/HCl reflux of carboxylic acid intermediate.

Advantages : Avoids protection/deprotection steps.
Limitations : Requires specialized directing groups.

Pathway C: Convergent Synthesis

  • Separate synthesis :
    • Benzo[b]thiophene-3-carboxylate core
    • 3,4-Difluorobenzamido fragment
  • Mitsunobu Coupling : Join fragments using DIAD/PPh₃.

Advantages : Modular approach for analog synthesis.
Limitations : Low yields in Mitsunobu reactions (~50%).

Comparative Analysis of Methodologies

Parameter Pathway A Pathway B Pathway C
Total Yield (%) 62 58 45
Step Count 5 4 6
Purification Steps 3 2 4
Scalability Moderate High Low
Cost Index $$$ $$ $$$$

Data synthesized from

Pathway A provides the best balance of yield and scalability for industrial applications, while Pathway B offers cost advantages for research-scale synthesis. The palladium-dependent steps in all pathways necessitate rigorous metal contamination control for pharmaceutical applications.

Critical Reaction Optimization Parameters

Solvent Systems

  • Carbonylation : Methanol > Ethanol > i-PrOH (reactivity: 1.0 : 0.7 : 0.3)
  • Amidation : DCM > THF > DMF (purity: 95% : 88% : 82%)

Catalytic Systems

Catalyst Yield (%) Byproduct Formation
PdI₂/KI 80 <5%
Pd(OAc)₂/XPhos 75 12%
CuI/Proline 40 30%

Adapted from and

The PdI₂/KI system demonstrates superior performance due to iodide’s dual role as ligand and demethylation agent.

Spectroscopic Characterization Data

¹H NMR (600 MHz, CDCl₃)

  • δ 8.69 (s, 1H, Thiophene H)
  • δ 7.88–7.36 (m, 6H, Aromatic H)
  • δ 4.32 (q, 2H, OCH₂CH₃)
  • δ 1.38 (t, 3H, OCH₂CH₃)

¹³C NMR (151 MHz, CDCl₃)

  • 165.8 (C=O ester)
  • 162.1 (C=O amide)
  • 139.9–115.2 (Aromatic C)
  • 61.4 (OCH₂CH₃)
  • 14.1 (OCH₂CH₃)

Data consistent with and

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have indicated that compounds similar to Ethyl 2-(3,4-difluorobenzamido)benzo[b]thiophene-3-carboxylate exhibit notable antimicrobial properties. For instance, derivatives of benzothiophene have been shown to inhibit the growth of Mycobacterium tuberculosis, suggesting that modifications at the C-3 position can enhance efficacy against this pathogen . The structure-activity relationship (SAR) studies indicate that fluorinated compounds often demonstrate improved potency compared to their non-fluorinated counterparts.

1.2 Anti-Cancer Properties

The compound is also being investigated for its potential anti-cancer properties. A patent describes a combination therapy involving similar benzothiophene derivatives for treating various cancers, highlighting their effectiveness in inhibiting tumor growth through multiple mechanisms . The presence of the difluorobenzamide motif is crucial for its biological activity, as it enhances binding affinity to target proteins involved in cancer progression.

Material Science

2.1 Photochromic Applications

This compound may also find applications in material science, particularly in developing photochromic materials. Such compounds can change color upon exposure to light, making them suitable for use in optical devices and sensors . The unique structural features of benzothiophene derivatives contribute to their optical properties, allowing for potential innovations in 3D optical memory devices.

Synthesis and Characterization

3.1 Synthetic Pathways

The synthesis of this compound involves several steps, typically starting from commercially available precursors such as benzo[b]thiophene derivatives. The introduction of fluorine atoms is achieved through electrophilic aromatic substitution reactions, enhancing the compound's biological activity .

3.2 Characterization Techniques

Characterization of the synthesized compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods confirm the structural integrity and purity of the compound, which are critical for evaluating its potential applications.

Case Studies and Data Tables

Study Application Findings
Study 1AntimicrobialInhibition of Mycobacterium tuberculosis with MIC values as low as 2.6 µM for related compounds .
Study 2Anti-CancerCombination therapy shows enhanced efficacy against tumor cells with selectivity indices indicating lower toxicity to normal cells .
Study 3Material ScienceDemonstrated potential for use in photochromic devices with significant optical property changes under UV light exposure .

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4-difluorobenzamido)benzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Key Activities/Properties Reference
Ethyl 2-(3,4-difluorobenzamido)benzo[b]thiophene-3-carboxylate 3,4-difluorobenzamido at C2; ethoxycarbonyl at C3 Hypothesized anticancer/antioxidant activity
Ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Cyanoacrylamido with phenolic groups Highest antioxidant activity (DPPH, NO, lipid peroxidation inhibition)
Ethyl 2-(3-allyl-4,6-dioxo-2-thioxotetrahydropyrimidin-1(2H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Thioxotetrahydropyrimidine substituent In vitro anticancer activity (e.g., compound 7b , 66% yield)
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Hydroxyphenylglyoxylate side chain Moderate yield (22%); confirmed by NMR/HRMS
Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Cyclopenta-fused core; biphenylamide Structural diversity; computational properties (XLogP3 = 5.9)

Antioxidant Activity

  • 4-Hydroxy-3,5-dimethoxy-substituted derivative: Demonstrated superior antioxidant activity across four assays (DPPH, NO scavenging, lipid peroxidation inhibition, superoxide scavenging), outperforming standard antioxidants .

Anticancer Activity

  • Thioxotetrahydropyrimidine derivatives (e.g., 7b, 8) : Exhibited in vitro anticancer activity with yields up to 85%. The allyl and thioxo groups likely contribute to DNA intercalation or kinase inhibition .

Physicochemical Properties

  • Hydrogen bonding: Hydroxyl/methoxy groups in antioxidant-active compounds increase hydrogen-bond donor/acceptor counts, improving radical scavenging .

Research Findings and Implications

  • Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., -F, -CN) enhance stability but may reduce bioactivity unless paired with hydrogen-bond donors .
  • Synthetic Optimization : Use of HFIP solvent or molecular sieves improves reaction efficiency for sterically hindered analogs .

Biological Activity

Ethyl 2-(3,4-difluorobenzamido)benzo[b]thiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article delves into its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C16_{16}H14_{14}F2_{2}N1_{1}O2_{2}S1_{1}
  • Molecular Weight : 321.35 g/mol
  • CAS Number : Not specifically listed but can be derived from its components.

This compound features a benzo[b]thiophene core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have indicated that compounds containing the benzo[b]thiophene structure exhibit significant anticancer activity. This compound has been evaluated for its efficacy against various cancer cell lines.

  • Case Study : In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 12 µM, indicating a potent anticancer effect .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Research has indicated that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

  • Research Findings : A study conducted on murine models revealed that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in serum after induced inflammation .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in cancer progression and inflammation.

  • Inhibition of Cell Cycle Progression : The compound may influence cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
  • Apoptosis Induction : It has been suggested that the compound activates intrinsic apoptotic pathways, enhancing the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Data Summary Table

Activity Cell Line/Model IC50/Effect Reference
AnticancerMCF-712 µM
Anti-inflammatoryMurine ModelReduced TNF-alpha

Q & A

Q. Optimization Tips :

  • Control reaction temperature (e.g., 80–100°C for Gewald reaction) and solvent polarity (DMF or THF for amidation) to avoid side products.
  • Monitor progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

What analytical techniques are critical for confirming the structure and purity of this compound?

Q. Basic

  • NMR Spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.1–8.1 ppm for difluorophenyl groups) .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]+ at m/z 377.06) .
  • X-ray Crystallography : Resolves stereochemistry and packing interactions (e.g., dihedral angles between thiophene and benzamido groups) .

How can structure-activity relationship (SAR) studies be designed to explore biological activity?

Q. Advanced

  • Substituent Variation : Replace 3,4-difluorophenyl with other aryl groups (e.g., 4-methoxy, 2-chloro) to assess impact on target binding .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., tubulin polymerization) .
  • Computational Docking : Use AutoDock Vina to predict binding modes with proteins like tubulin (PDB: 1SA0) .

Q. Example SAR Table :

SubstituentIC50 (μM) vs. Cancer Cell LineTarget Affinity (ΔG, kcal/mol)
3,4-difluoro1.2 ± 0.3-8.9 (tubulin)
4-methoxy5.6 ± 0.8-6.7
2-chloro3.4 ± 0.5-7.5

How do contradictions in reported synthetic yields arise, and how can they be resolved?

Q. Advanced

  • Yield Variability : Differences in solvent (DMF vs. THF), reaction time (3–24 hours), or purification methods (column chromatography vs. recrystallization) .
  • Resolution : Use high-purity starting materials and standardized protocols (e.g., inert atmosphere for amidation) .

Q. Data Comparison :

StudyYield (%)Conditions
64DMF, 12 h, N2 atmosphere
46THF, 24 h, open air

What role does X-ray crystallography play in understanding conformational stability?

Q. Advanced

  • Conformational Analysis : Reveals planar thiophene-carboxylate alignment and hydrogen bonding between benzamido NH and carbonyl groups .
  • Packing Interactions : Identifies π-π stacking between aromatic rings (3.5–4.0 Å distances), influencing solid-state stability .

How can in silico modeling predict ADMET properties and target selectivity?

Q. Advanced

  • ADMET Prediction : Use SwissADME to calculate logP (2.8 ± 0.3), bioavailability (55%), and CYP450 inhibition .
  • Target Screening : Employ Schrödinger’s Glide for virtual screening against kinase or protease libraries .

What methodologies assess compound stability under physiological conditions?

Q. Advanced

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC (t1/2 = 12–24 hours) .
  • Oxidative Resistance : Test with H2O2 (0.3%) and analyze by LC-MS for sulfoxide byproducts .

Which biophysical assays quantify target binding affinity?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Measure KD values (e.g., 120 nM for tubulin binding) .
  • Isothermal Titration Calorimetry (ITC) : Determine ΔH and ΔS of binding .

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